Cas no 929804-89-7 ((1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine)
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- -1S--2-2-2-Trifluoro-1--4-fluorophenyl-ethylamine
- (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine
- (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine
- (1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE-HCL
- (S)-2,2,2-TRIFLUORO-1-(4-FLUORO-PHENYL)-ETHYLAMINE
- (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine
- EN300-177950
- (S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHANAMINE
- 929804-89-7
- (1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE HCl
- (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine
- DTXSID501225440
- AU-004/43509048
- SCHEMBL14305986
- MFCD07374562
- [(S)-alpha-(Trifluoromethyl)-4-fluorobenzyl]amine
- (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine
- (alphaS)-4-Fluoro-alpha-(trifluoromethyl)benzenemethanamine
- AKOS015924829
- FRDAKAYQSQLWRW-ZETCQYMHSA-N
- DB-289671
- (I+/-S)-4-Fluoro-I+/--(trifluoromethyl)benzenemethanamine
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- MDL: MFCD07374562
- Inchi: 1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
- InChI Key: FRDAKAYQSQLWRW-ZETCQYMHSA-N
- SMILES: FC([C@H](C1C=CC(=CC=1)F)N)(F)F
Computed Properties
- Exact Mass: 193.05100
- Monoisotopic Mass: 193.05146188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.311
- Boiling Point: 198.7±40.0 °C at 760 mmHg
- Flash Point: 87.6±19.2 °C
- Refractive Index: 1.452
- PSA: 26.02000
- LogP: 3.08810
- Vapor Pressure: 0.4±0.4 mmHg at 25°C
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0473-1g |
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
929804-89-7 | 96% | 1g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0473-5g |
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
929804-89-7 | 96% | 5g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0473-500mg |
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
929804-89-7 | 96% | 500mg |
3807.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0473-250mg |
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
929804-89-7 | 96% | 250mg |
2527.17CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0473-100mg |
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
929804-89-7 | 96% | 100mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0473-50mg |
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
929804-89-7 | 96% | 50mg |
1263.58CNY | 2021-05-07 | |
| Chemenu | CM133083-1g |
(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine |
929804-89-7 | 95% | 1g |
$294 | 2021-08-05 | |
| Chemenu | CM133083-5g |
(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine |
929804-89-7 | 95% | 5g |
$791 | 2021-08-05 | |
| Chemenu | CM133083-1g |
(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine |
929804-89-7 | 95% | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM133083-5g |
(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine |
929804-89-7 | 95% | 5g |
$*** | 2023-03-29 |
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine Suppliers
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine
Chemical Profile of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine (CAS No. 929804-89-7)
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine, identified by its CAS number 929804-89-7, is a fluorinated amine derivative with significant potential in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and electronic properties, which make them valuable intermediates in the synthesis of biologically active agents.
The molecular structure of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine features a chiral center at the alpha carbon, making it an enantiomer that could exhibit stereoselective behavior in biological systems. The presence of fluorine atoms at the 2-position and 2,2-difluoromethyl group at the 1-position introduces electron-withdrawing effects that can influence the reactivity and binding affinity of the molecule. Additionally, the 4-fluorophenyl moiety enhances lipophilicity and can modulate metabolic stability, making this compound a promising candidate for drug development.
In recent years, there has been growing interest in fluorinated amines due to their role in enhancing drug efficacy and pharmacokinetic properties. Studies have demonstrated that fluorine substitution can improve metabolic stability by resisting oxidative degradation and can also increase binding affinity to biological targets. The specific arrangement of fluorine atoms in (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine may contribute to its potential as a pharmacophore in the design of novel therapeutic agents.
Research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters has highlighted the importance of fluorinated amine derivatives in medicinal chemistry. For instance, a study published in 2021 described the synthesis and biological evaluation of various fluorinated amine compounds, including analogs of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine. The findings indicated that these compounds exhibited potent activity against certain enzymes and receptors involved in inflammatory pathways. This aligns with ongoing research efforts aimed at developing novel anti-inflammatory drugs with improved selectivity and reduced side effects.
The synthesis of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine involves multi-step organic transformations that require careful optimization to achieve high yields and enantiopurity. Common synthetic routes include nucleophilic substitution reactions followed by chiral resolution techniques. The use of advanced catalytic methods, such as asymmetric hydrogenation or transition-metal-catalyzed reactions, can facilitate the introduction of chirality and fluorine substituents with high precision.
The pharmacological potential of this compound has been explored in several preclinical studies. In vitro assays have shown that derivatives of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine can interact with target proteins in ways that suggest utility in treating conditions such as pain syndromes and neurodegenerative diseases. The ability to modulate neurotransmitter systems without causing significant side effects makes this class of compounds particularly attractive for further development.
The role of computational chemistry in designing and optimizing fluorinated amine derivatives cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential toxicities before conducting experimental validation. This approach has accelerated the discovery process significantly and has led to several promising candidates entering clinical trials.
In conclusion, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine (CAS No. 929804-89-7) represents a fascinating example of how structural modifications can enhance biological activity. Its unique combination of fluorine substituents and chiral center positions it as a valuable building block for future drug candidates. As research continues to uncover new therapeutic applications for fluorinated amines, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.
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